3,3-Dimethoxypropane-1,2-diol
Description
These compounds are characterized by a central propane chain with hydroxyl groups at positions 1 and 2 and additional functional groups (e.g., methoxy, phenyl, or thiol) influencing their physicochemical and biological properties. For example, 1-(3,4-Dimethoxyphenyl)propane-1,2-diol (CAS: 20133-19-1) features a phenyl ring with methoxy substituents, showcasing how aromaticity and electron-donating groups modulate solubility and reactivity .
Properties
CAS No. |
82566-67-4 |
|---|---|
Molecular Formula |
C5H12O4 |
Molecular Weight |
136.15 g/mol |
IUPAC Name |
3,3-dimethoxypropane-1,2-diol |
InChI |
InChI=1S/C5H12O4/c1-8-5(9-2)4(7)3-6/h4-7H,3H2,1-2H3 |
InChI Key |
DMHFWZGNZXQHHM-UHFFFAOYSA-N |
SMILES |
COC(C(CO)O)OC |
Canonical SMILES |
COC(C(CO)O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The following compounds highlight key structural differences and their implications:
Key Observations :
- Aromatic vs. Aliphatic Substituents : Phenyl groups (e.g., 1-(3,4-Dimethoxyphenyl)- ) increase hydrophobicity compared to aliphatic methoxy groups, impacting membrane permeability and bioavailability .
- Functional Group Reactivity : Thiol-containing derivatives (e.g., 3-Mercaptopropane-1,2-diol ) exhibit distinct redox behavior compared to methoxy analogs, influencing roles in metabolic pathways .
Stereochemical Diversity
Stereoisomerism significantly affects physicochemical and biological properties:
- Erythro vs. Threo Diastereomers :
- Erythro-1-(3-Methoxy-4-hydroxy-phenyl)-propan-1,2-diol and its threo counterpart differ in hydroxyl group spatial arrangement. This impacts hydrogen-bonding networks and solubility, as seen in NMR and crystallography studies .
- anti/syn-1-(4-Methoxyphenyl)propane-1,2-diol : Anti isomers often exhibit higher melting points due to tighter crystal packing .
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